molecular formula C8H12O3 B13838418 (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one

(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one

Cat. No.: B13838418
M. Wt: 156.18 g/mol
InChI Key: XLWNGBIWEXEDIV-XVNBXDOJSA-N
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Description

(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring with a hydroxybutylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan and 4-hydroxybutanal.

    Condensation Reaction: The key step involves a condensation reaction between furan and 4-hydroxybutanal under basic conditions. This reaction forms the this compound compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce reaction times.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the butylidene moiety can be reduced to form a saturated compound.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (E)-3-(4-Oxobutylidene)dihydrofuran-2(3H)-one.

    Reduction: Formation of (E)-3-(4-Hydroxybutyl)dihydrofuran-2(3H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one:

    (E)-3-(4-Methoxybutylidene)dihydrofuran-2(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.

    (E)-3-(4-Aminobutylidene)dihydrofuran-2(3H)-one: Contains an amino group, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to its specific hydroxybutylidene substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(3E)-3-(4-hydroxybutylidene)oxolan-2-one

InChI

InChI=1S/C8H12O3/c9-5-2-1-3-7-4-6-11-8(7)10/h3,9H,1-2,4-6H2/b7-3+

InChI Key

XLWNGBIWEXEDIV-XVNBXDOJSA-N

Isomeric SMILES

C\1COC(=O)/C1=C/CCCO

Canonical SMILES

C1COC(=O)C1=CCCCO

Origin of Product

United States

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